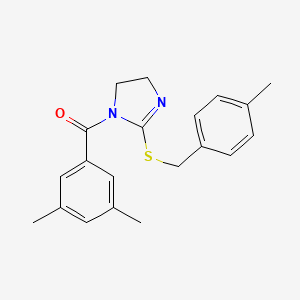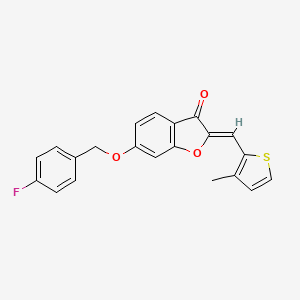![molecular formula C12H14O B2397470 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane CAS No. 2248411-57-4](/img/structure/B2397470.png)
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane: is a spiro compound characterized by a unique structure where a six-membered oxane ring is fused with a three-membered cyclopropane ring The presence of a 4-methylphenyl group attached to the oxane ring adds to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane typically involves the following steps:
Formation of the Spiro Compound: The spiro structure can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a reaction between a 4-methylphenyl-substituted epoxide and a cyclopropane derivative under acidic or basic conditions can yield the desired spiro compound.
Optimization of Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Common solvents include dichloromethane and toluene, while catalysts like Lewis acids (e.g., BF3) or bases (e.g., NaOH) can be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxane ring, potentially converting it into a more saturated structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of more saturated spiro compounds.
Substitution: Formation of halogenated derivatives like 4-bromo-5-(4-methylphenyl)-1-oxaspiro[2.3]hexane.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving spiro compounds.
Medicine:
Drug Development: The unique structure of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane makes it a potential candidate for drug discovery, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The phenyl group can engage in π-π interactions, while the oxane ring can participate in hydrogen bonding or dipole-dipole interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
5-(4-Methylphenyl)-1-oxaspiro[2.3]pentane: A similar spiro compound with a five-membered ring instead of a six-membered ring.
5-(4-Methylphenyl)-1-oxaspiro[2.3]heptane: A spiro compound with a seven-membered ring.
Uniqueness:
Structural Differences: The six-membered oxane ring in 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane provides a balance between ring strain and stability, making it more stable than its five-membered counterpart and less sterically hindered than the seven-membered analog.
Reactivity: The specific ring size and substitution pattern influence the compound’s reactivity, making it suitable for specific synthetic applications that other spiro compounds may not be able to achieve.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXYFSZCMIVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)


![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B2397393.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)


![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)
![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)

